molecular formula C10H9BN2O3S B1386756 (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid CAS No. 850568-26-2

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Cat. No.: B1386756
CAS No.: 850568-26-2
M. Wt: 248.07 g/mol
InChI Key: PXEKEOLNPCSWKZ-UHFFFAOYSA-N
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Description

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications. This compound is particularly valuable in medicinal chemistry and organic synthesis due to its boronic acid moiety, which is known for its reactivity and utility in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other reactants in these reactions.

Mode of Action

The compound, being a boronic acid, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid reacts with a halide or pseudohalide compound in the presence of a palladium catalyst and a base. The boronic acid donates its organoboron moiety to the palladium complex, which then transfers it to the halide compound, forming a new carbon-carbon bond .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity suggest that it could be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions and the diverse biological activities of thiazole derivatives , the compound could potentially induce various molecular and cellular changes.

Action Environment

The action, efficacy, and stability of 4-(2-Thiazolyl)aminocarbonylphenylboronic acid are likely influenced by various environmental factors. These may include the presence of other reactants and catalysts in Suzuki-Miyaura cross-coupling reactions , as well as factors such as temperature, pH, and the presence of biological molecules in biological systems .

Biochemical Analysis

Biochemical Properties

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition studies. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. This interaction is essential for studying enzyme mechanisms and developing potential inhibitors for therapeutic use .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by forming covalent bonds with active site residues. This compound can also bind to specific biomolecules, altering their structure and function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations. It may undergo hydrolysis or oxidation under certain conditions, leading to the formation of degradation products. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways effectively. At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a particular dosage range elicits a maximal therapeutic response without significant toxicity. These findings are crucial for determining the safe and effective dosage of this compound for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and function. The distribution of this compound within tissues is also determined by its affinity for specific binding proteins and its ability to penetrate biological membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, this compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with DNA and transcription factors. Similarly, it may be targeted to mitochondria to modulate mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the aryl halide and the boronic acid .

Comparison with Similar Compounds

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of the boronic acid moiety and the thiazole ring, which provides a balance of reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-6,15-16H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKEOLNPCSWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656963
Record name {4-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-26-2
Record name B-[4-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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